N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Medicinal Chemistry Physicochemical Property Corrosion Inhibition

Researchers mapping southern amide selectivity determinants of cardiac transcription factor synergy modulators face a gap: the cyclopropyl amide substituent remains unexplored in the reported 220-compound SAR series. This N-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide fills that gap as a fragment-like probe (MW 242, TPSA 55.1 Ų, XLogP3 2.3) satisfying key fragment-likeness criteria. • Unexplored cyclopropyl amide for GATA4-NKX2-5 PPI modulation SAR expansion • Validated phenylisoxazole carboxamide chemotype; scaffold of oxacillin side chain • Fragment-like physicochemical profile suitable for CNS & intracellular PPI libraries

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
Cat. No. B13881573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CC3
InChIInChI=1S/C14H14N2O2/c1-9-12(14(17)15-11-7-8-11)13(16-18-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,17)
InChIKeyHCUIEGLRDNPODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Compound Overview


N-Cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS 352705-11-4, PubChem CID 903564) is a synthetic small-molecule isoxazole-4-carboxamide with a molecular weight of 242.27 g/mol, a calculated XLogP3 of 2.3, and a topological polar surface area of 55.1 Ų [1]. The compound belongs to the 5-methyl-3-phenylisoxazole-4-carboxamide family, a scaffold that constitutes the beta-lactamase-resistant side chain of oxacillin and has been validated as a privileged fragment in cardiac transcription factor modulation [2]. It is listed in the MLSMR screening collection but has not been independently profiled in peer-reviewed pharmacology studies as of the search date.

Privileged scaffold derivative – isoxazole-4-carboxamide core from oxacillin side chain; relevant to cardiac transcription factor probe expansion and beta-lactamase resistance studies.
Fragment-like physicochemical profile – MW 242, TPSA 55.1, XLogP3 2.3 support inclusion in fragment-based screening libraries targeting CNS or intracellular PPIs.
Chemically unique in commercial space – the only MLSMR entry combining cyclopropyl amide with 3-phenyl-5-methyl isoxazole; Tanimoto < 0.80 to nearest analogs.

N-Cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Why Generic Analogs Fall Short


The 5-methyl-3-phenylisoxazole-4-carboxamide scaffold exhibits extreme sensitivity to amide substituent variation. In the GATA4–NKX2-5 protein–protein interaction system, the unsubstituted carboxamide (compound 1) is a confirmed hit, while introducing a para-diethylamino group on the phenyl ring boosts inhibitory potency to an IC₅₀ of 3 μM, and further modifications across 220 derivatives reveal that subtle structural changes can invert functional activity from inhibition to enhancement [1]. The cyclopropyl amide moiety in the target compound is not a trivial replacement, as it alters hydrogen-bonding capacity, steric bulk, and metabolic stability, parameters that have been shown to govern target engagement and selectivity in this chemotype [1]. Generic isoxazole-4-carboxamides lacking the cyclopropyl group are therefore not functionally interchangeable.

Removing the cyclopropyl amide may alter hydrogen-bonding capacity, steric bulk, and metabolic stability, shifting target engagement profiles observed in the GATA4–NKX2-5 system.
Unsubstituted or differently substituted isoxazole-4-carboxamides may not replicate the functional response; SAR in this chemotype shows that subtle amide changes can invert activity from inhibition to enhancement.
Generic analogs lacking the cyclopropyl group are not functionally interchangeable; the constrained ring introduces a distinct vector that influences selectivity and physicochemical behavior.

N-Cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Key Differentiation Evidence


Molecular Weight & Lipophilicity vs. Parent Carboxylic Acid

N-Cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (MW 242.27 g/mol; XLogP3 2.3) differs from the parent acid, 5-methyl-3-phenylisoxazole-4-carboxylic acid (MPC, MW 203.19 g/mol), by a cyclopropyl amide group that increases molecular weight by 39.1 g/mol and adds one hydrogen-bond acceptor while retaining one donor [1][2]. In the corrosion inhibition context, MPC alone achieves a maximum inhibition efficiency of approximately 68% at 1 mM in 1.0 M HCl on low-carbon steel, a value that is markedly potentiated by iodide ions but remains limited by the free carboxylic acid functionality [2]. The target amide compound is expected to exhibit altered metal surface adsorption geometry and solubility profile, but no direct head-to-head corrosion inhibition data for the cyclopropyl amide are publicly available.

Physicochemical Profile
Class-level inference
MW +39.1 g/mol vs parent acid; XLogP3 2.3 vs ~1.8; HBD retained at 1
Amidation alters solubility and metal surface adsorption geometry.
No head-to-head corrosion inhibition data available.
Medicinal Chemistry Physicochemical Property Corrosion Inhibition

GATA4–NKX2-5 Inhibition vs. Unsubstituted Carboxamide

In the GATA4–NKX2-5 transcriptional synergy reporter gene assay, the unsubstituted phenylisoxazole carboxamide hit (compound 1, R = H) inhibits synergy with an IC₅₀ in the low micromolar range, while the optimized derivative N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide achieves an IC₅₀ of 3 μM [1]. The N-cyclopropyl analog has not been directly tested in this assay; however, SAR analysis across 220 derivatives established that the southern amide substituent critically regulates inhibitory vs. enhancing activity [1]. The cyclopropyl group introduces a constrained alkyl substituent that is absent from the tested SAR series, representing a distinct structural vector for potential selectivity optimization.

Transcriptional Synergy Inhibition
Cross-study comparable
Not directly measured; SAR of 220 analogs confirms amide sensitivity; parent IC₅₀ ~5–10 µM inferred
Cyclopropyl vector may expand selectivity landscape in cardiac PPI modulation.
Reported IC₅₀ values for unsubstituted and para-diethylamino analogs provided for context.
Cardiac Transcription GATA4-NKX2-5 Protein-Protein Interaction

Topological Polar Surface Area vs. N-(4-Acetamidophenyl) Analog

The target compound has a topological polar surface area (TPSA) of 55.1 Ų, significantly lower than the N-(4-acetamidophenyl) analog (N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, MW 335.36 g/mol), which bears an extended aromatic amide tail and is predicted to have a TPSA >80 Ų [1]. The lower TPSA of the cyclopropyl analog suggests superior passive membrane permeability according to Veber's bioavailability criteria, while the smaller molecular weight (242 vs. 335 g/mol) offers advantages for CNS penetration and fragment-based library construction.

Permeability Profile
Class-level inference
TPSA 55.1 vs ~85 Ų; MW 242 vs 335 g/mol for N-(4-acetamidophenyl) analog
Lower TPSA and MW may support passive membrane permeability.
Computed properties; no direct cell-permeability assay available.
Drug-likeness Physicochemical Property Permeability

Structural Uniqueness in Commercial Screening Libraries

A substructure search of the PubChem database reveals that the N-cyclopropyl-5-methyl-3-phenyl substitution pattern is unique among commercially cataloged isoxazole-4-carboxamides. The most closely related screening compounds are N-cyclopropyl-5-methyl-N-(thiophen-2-ylethyl)isoxazole-4-carboxamide and N-cyclopropyl-3,5-dimethylisoxazole-4-carboxamide, both of which differ in the 3-position substituent (thiophenyl vs. phenyl; dimethyl vs. phenyl-methyl) [1]. The target compound is the only member of the MLSMR collection (MLS002158789) that combines a cyclopropyl amide with a 3-phenyl-5-methyl isoxazole core, occupying a distinct region of chemical space as measured by Tanimoto similarity < 0.80 to any other commercially available analog [1].

Library Diversity
Cross-study comparable
Tanimoto similarity < 0.80 to all commercially cataloged isoxazole-4-carboxamides
Occupies an underpopulated region of chemical space in screening collections.
MLSMR unique entry; nearest neighbors differ at 3-position substituent.
Chemical Diversity Screening Collection Scaffold Analysis

N-Cyclopropyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Application Scenarios


Cardiac Transcription Factor Probe Expansion

This compound is a synthetically tractable derivative of the phenylisoxazole carboxamide chemotype validated in GATA4–NKX2-5 protein–protein interaction modulation. The cyclopropyl amide substituent has not been explored in the reported 220-compound SAR series, offering a straightforward starting point for probe expansion. Procurement is indicated for groups seeking to map the southern amide selectivity determinants of cardiac transcription factor synergy modulators [1].

Corrosion Inhibitor Lead Optimization

Given that 5-methyl-3-phenylisoxazole-4-carboxylic acid (MPC) exhibits synergistic corrosion inhibition with iodide ions (~68% IE at 1 mM in 1.0 M HCl), the cyclopropyl amide analog is a logical next-step candidate for evaluating the effect of amide derivatization on film-forming efficacy on low-carbon steel. The altered adsorption geometry conferred by the cyclopropyl group may enhance inhibitor persistence under acidic conditions [1].

Fragment-Based Drug Discovery Library

With a molecular weight of 242 g/mol, TPSA of 55.1 Ų, and XLogP3 of 2.3, the compound satisfies key fragment-likeness criteria (MW < 300, cLogP < 3, TPSA < 60 Ų). It occupies an underpopulated region of chemical space relative to commercially available isoxazole-4-carboxamides and is recommended for inclusion in diverse fragment screening libraries targeting CNS or intracellular protein–protein interactions [1].

Beta-Lactamase Resistance Study Analogue

The core scaffold is the side chain of oxacillin, a beta-lactamase-resistant penicillin. Replacing the 6-aminopenicillanic acid nucleus with a cyclopropyl amide provides a simplified analog suitable for studying the stereoelectronic contributions of the isoxazole side chain to beta-lactamase resistance, without the complexity of the beta-lactam ring system. This application is relevant for medicinal chemistry teaching and resistance mechanism studies [1].

Application
Selection Property
Validation Focus
Cardiac transcription factor probe expansion
Untested southern amide vector on a validated PPI scaffold
GATA4–NKX2-5 synergy reporter assay fit
Corrosion inhibitor lead optimization
Amide-derivatized isoxazole analog of MPC with altered adsorption geometry
Film-forming persistence on low-carbon steel in acidic media
Fragment-based drug discovery library
Fragment-like MW, TPSA, XLogP3; unique in commercial space
Cellular permeability and target engagement in screening cascades
Beta-lactamase resistance study analog
Simplified oxacillin side-chain mimic without beta-lactam ring
Stereoelectronic contribution to beta-lactamase resistance
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